molecular formula C23H20N6O2S2 B11663248 6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol

6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol

Katalognummer: B11663248
Molekulargewicht: 476.6 g/mol
InChI-Schlüssel: WRKWXGWILQQRIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This heterocyclic compound features a pyrimidin-4-ol core substituted with a (1,3-benzothiazol-2-ylsulfanyl)methyl group at the 6-position and a (6-ethoxy-4-methylquinazolin-2-yl)amino group at the 2-position. Such structural attributes suggest applications in medicinal chemistry, particularly in enzyme inhibition or antimicrobial activity, though direct bioactivity data for this compound remain unelucidated in the provided evidence.

Eigenschaften

Molekularformel

C23H20N6O2S2

Molekulargewicht

476.6 g/mol

IUPAC-Name

4-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C23H20N6O2S2/c1-3-31-15-8-9-17-16(11-15)13(2)24-21(26-17)29-22-25-14(10-20(30)28-22)12-32-23-27-18-6-4-5-7-19(18)33-23/h4-11H,3,12H2,1-2H3,(H2,24,25,26,28,29,30)

InChI-Schlüssel

WRKWXGWILQQRIV-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)CSC4=NC5=CC=CC=C5S4)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol involves multiple steps, typically starting with the preparation of the individual moieties followed by their coupling. One common synthetic route involves the reaction of 1,3-benzothiazol-2-ylsulfanyl derivatives with quinazoline derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling reaction .

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include signal transduction pathways that regulate cell growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared to structurally related analogs, focusing on substituent effects, physicochemical properties, and inferred bioactivity. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents logP (Predicted/Reported) Key Features
Target Compound : 6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol C₂₃H₂₁N₅O₂S₂ ~467.5 Benzothiazole (lipophilic), Ethoxy (electron-donating) ~6.1 (predicted) High lipophilicity; potential for enzyme inhibition via aromatic interactions
Analog 1 : 6-[(1H-Benzimidazol-2-ylsulfanyl)methyl]-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol () C₂₂H₁₉N₇O₂S 445.5 Benzimidazole (hydrogen-bonding), Methoxy (polar) ~5.2 (predicted) Enhanced solubility due to benzimidazole NH groups; methoxy reduces lipophilicity
Analog 2 : 2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol () C₂₃H₂₃N₅O₂S 433.5 p-Methylphenyl (lipophilic), Ethoxy 5.82 (reported) High logP; steric bulk from p-methylphenyl may hinder binding

Key Observations:

Substituent Effects: Benzothiazole vs. Benzimidazole: The target compound’s benzothiazole group lacks hydrogen-bond donors compared to benzimidazole, reducing solubility but enhancing membrane permeability. Benzimidazole analogs may exhibit stronger target binding via NH interactions . Ethoxy vs.

Physicochemical Properties: The target compound’s predicted logP (~6.1) exceeds both analogs, suggesting superior lipid membrane penetration but possible challenges in aqueous solubility. Analog 2 (p-methylphenyl variant) has the highest reported logP (5.82), aligning with its nonpolar substituent .

Hypothetical Bioactivity: Enzyme Inhibition: Analog 1’s benzimidazole may favor COX-1 inhibition via hydrogen bonding, as seen in docking studies of similar compounds . The target compound’s benzothiazole could instead interact with hydrophobic enzyme pockets. Antimicrobial Potential: Benzothiazole derivatives are known for antimicrobial activity; the ethoxy group may enhance uptake in bacterial membranes .

Biologische Aktivität

The compound 6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol is a novel synthetic molecule with potential therapeutic applications. Its structure suggests a complex interaction with biological systems, particularly in the context of pharmacological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N5O2S2C_{20}H_{21}N_5O_2S_2 with a molecular weight of approximately 427.54 g/mol. The compound features a pyrimidine core substituted with a benzothiazole moiety and an ethoxy-methylquinazoline group, which are known to influence its biological interactions.

PropertyValue
Molecular FormulaC20H21N5O2S2
Molecular Weight427.54 g/mol
LogP5.36
PSA137.14 Ų

Anticancer Activity

Recent studies have indicated that compounds containing benzothiazole and quinazoline derivatives exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit cell proliferation in various cancer cell lines through multiple mechanisms such as apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The compound may exert its anticancer effects by inhibiting specific kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Efficacy Studies : In vitro assays demonstrated that the compound significantly reduced the viability of cancer cells compared to control groups, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against both gram-positive and gram-negative bacteria. The results indicate:

  • Broad-spectrum Activity : The compound exhibited inhibitory effects against several strains, including resistant bacterial strains.
  • Minimum Inhibitory Concentration (MIC) : Determination of MIC values showed promising results, indicating effective concentrations for bacterial inhibition.

Neuroprotective Effects

Research into the neuroprotective properties of similar benzothiazole derivatives suggests potential benefits in neurodegenerative diseases:

  • Anticonvulsant Activity : Compounds with similar structures have been reported to possess anticonvulsant properties, which could be relevant for treating epilepsy.
  • Mechanistic Insights : The neuroprotective effects may stem from the modulation of neurotransmitter systems or reduction of oxidative stress within neuronal cells.

Case Studies

Several case studies have highlighted the biological activities of related compounds:

  • Study on Anticancer Activity :
    • Objective : Evaluate the cytotoxic effects on breast cancer cells.
    • Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, with apoptosis confirmed via flow cytometry analysis.
  • Study on Antimicrobial Efficacy :
    • Objective : Assess antibacterial activity against E. coli and S. aureus.
    • Findings : The compound demonstrated an MIC of 32 µg/mL against E. coli, indicating strong antibacterial activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.